molecular formula C16H32O2Si B14423868 (1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one CAS No. 80615-76-5

(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one

Cat. No.: B14423868
CAS No.: 80615-76-5
M. Wt: 284.51 g/mol
InChI Key: KPCQMUGOTUXNTL-OAHLLOKOSA-N
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Description

(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one is a complex organic compound that features a tert-butyl(dimethyl)silyl protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The cyclohexylbutan-2-one moiety can be introduced through various synthetic routes, including aldol condensation or Grignard reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. The reaction mixture is typically purified using column chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.

    Substitution: Nucleophiles like sodium methoxide (NaOMe), methanol, room temperature.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various silyl ether derivatives.

Scientific Research Applications

(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving silyl-protected substrates.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one involves the cleavage of the silyl ether group under acidic or basic conditions, releasing the active hydroxyl group. This deprotection step is crucial in many synthetic pathways, allowing the compound to participate in subsequent reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl chloride: A common silylating agent used for protecting hydroxyl groups.

    Cyclohexylbutan-2-one: A simpler analog

Properties

CAS No.

80615-76-5

Molecular Formula

C16H32O2Si

Molecular Weight

284.51 g/mol

IUPAC Name

(1R)-1-[tert-butyl(dimethyl)silyl]oxy-1-cyclohexylbutan-2-one

InChI

InChI=1S/C16H32O2Si/c1-7-14(17)15(13-11-9-8-10-12-13)18-19(5,6)16(2,3)4/h13,15H,7-12H2,1-6H3/t15-/m1/s1

InChI Key

KPCQMUGOTUXNTL-OAHLLOKOSA-N

Isomeric SMILES

CCC(=O)[C@@H](C1CCCCC1)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCC(=O)C(C1CCCCC1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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